BENGHE Foundational & Exploratory

Check Availability & Pricing

Torulene: A Technical Guide to its Discovery,
Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Torulene

Cat. No.: B1238558

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torulene (3',4'-didehydro-[3,y-carotene) is a tetraterpenoid carotenoid pigment that has
garnered significant interest within the scientific community due to its potent antioxidant and
potential therapeutic properties. This technical guide provides a comprehensive overview of the
discovery of torulene, its primary natural sources, and detailed methodologies for its
extraction, purification, and quantification. Furthermore, this document elucidates the known
signaling pathways modulated by torulene, particularly in the contexts of oxidative stress and
cancer, and presents a standardized experimental workflow for its investigation. All quantitative
data are summarized in tabular format for comparative analysis, and key pathways and
workflows are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Chemical Properties

The initial reports confirming the presence of torulene in microorganisms date back to the
1930s and 1940s. It was identified as one of the characteristic red pigments produced by
certain yeasts. Chemically, torulene is a C40 hydrocarbon carotenoid featuring a 3-ionone ring
connected to a long polyene chain with 13 conjugated double bonds.[1] This extensive system
of conjugated double bonds is responsible for its red-orange color and its strong antioxidant
capacity. Torulene's maximum absorption in petroleum ether is observed at wavelengths of
460, 484, and 518 nm.[1]
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Natural Sources of Torulene

Torulene is primarily synthesized by microorganisms, particularly red yeasts. It is also found in
some fungi and, remarkably, has been identified in insects that have acquired the necessary
biosynthetic genes through horizontal gene transfer.

Microbial Sources

The most significant producers of torulene are yeasts belonging to the genera Rhodotorula
and Sporobolomyces.[2] Various species within these genera have been identified as potent
sources, including:

o Rhodotorula glutinis

Rhodotorula mucilaginosa

Rhodotorula rubra

Sporobolomyces pararoseus

Sporobolomyces ruberrimus

Other fungal genera known to produce torulene include Neurospora, Cystofilobasidium, and
Dioszegia.

Other Natural Occurrences

Interestingly, torulene is responsible for the red coloration of pea aphids (Acyrthosiphon
pisum). These insects have acquired the genes for carotenoid synthesis from fungi through
horizontal gene transfer, enabling them to produce torulene, which is believed to aid in
camouflage and predator evasion.

Quantitative Yield of Torulene from Microbial
Sources

The production of torulene by microorganisms is highly dependent on the species, strain, and
cultivation conditions. Factors such as the composition of the culture medium (carbon and
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nitrogen sources), pH, temperature, and aeration significantly influence the yield and the profile
of carotenoids produced.
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Experimental Protocols

Microbial Cultivation and Biomass Production

» Inoculum Preparation: A single colony of the desired yeast strain (e.g., Rhodotorula glutinis)

is inoculated into a flask containing a suitable liquid medium (e.g., YM broth: 3 g/L yeast

extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose). The culture is incubated at 25-
30°C for 48-72 hours with shaking (e.g., 150 rpm).

e Fermentation: The inoculum is transferred to a larger volume of production medium in a

fermenter. The production medium composition can be optimized for torulene production

(see Table 1). Fermentation is typically carried out for 5-7 days at 25-30°C with controlled pH

and aeration.

o Biomass Harvesting: The yeast cells are harvested from the culture medium by

centrifugation (e.g., 5000 x g for 15 minutes). The cell pellet is washed with distilled water

and can be lyophilized or used directly for extraction.

Extraction of Torulene

Due to the intracellular accumulation of torulene in lipid droplets, cell disruption is a critical

step for efficient extraction.

Method 1: Solvent Extraction with Mechanical Disruption
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e Resuspend the harvested yeast biomass in a suitable solvent system. A common mixture is
acetone and methanol (e.g., 7:3 v/v).

 Disrupt the cells using mechanical methods such as bead beating with glass beads or
sonication.

o Centrifuge the mixture to pellet the cell debris.

e Collect the supernatant containing the carotenoids.

o Repeat the extraction process on the cell pellet until the pellet is colorless.
e Pool the supernatants and proceed to purification.

Method 2: Supercritical Fluid Extraction (SFE)

This method allows for a selective extraction of carotenoids.

o Step 1 (Extraction of Apolar Carotenoids): The lyophilized and lysed yeast biomass is
subjected to extraction with supercritical CO2 (CO2SC) without a co-solvent. Typical
conditions are 40-60°C and 300-500 bar. This step will extract non-polar carotenoids,
including torulene and B-carotene.

o Step 2 (Extraction of Polar Carotenoids): The residual biomass is then extracted with CO2SC
using a polar co-solvent, such as ethanol. This step is primarily for the extraction of more
polar carotenoids like torularhodin.

Purification of Torulene

o Saponification (Optional): To remove interfering lipids and chlorophylls (if applicable), the
crude extract can be saponified. Add an equal volume of 10% (w/v) methanolic KOH to the
extract and incubate in the dark at room temperature for several hours or overnight. After
saponification, the carotenoids can be re-extracted into a non-polar solvent like hexane or
petroleum ether.

o Column Chromatography: The crude or saponified extract is concentrated and loaded onto a
silica gel column. The column is eluted with a solvent system of increasing polarity, starting
with a non-polar solvent like hexane and gradually adding a more polar solvent like acetone
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or diethyl ether. Fractions are collected and monitored by TLC or spectrophotometry to
isolate torulene.

Quantification of Torulene

Method 1: Spectrophotometry

Dissolve the purified torulene extract in a known volume of a suitable solvent (e.g.,
petroleum ether or acetone).

Measure the absorbance at the maximum absorption wavelength (Amax = 484-488 nm).

Calculate the concentration using the Beer-Lambert law (A = ebc), where A is the
absorbance, € is the molar extinction coefficient, b is the path length of the cuvette, and c is
the concentration. The extinction coefficient (E1% 1cm) for torulene in acetone has been
reported.

Method 2: High-Performance Liquid Chromatography (HPLC)

Chromatographic System: A reversed-phase HPLC system with a C18 or C30 column is
typically used. C30 columns are particularly effective for separating carotenoid isomers.

Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is
a mixture of acetonitrile, methanol, and dichloromethane.

Detection: A photodiode array (PDA) or UV-Vis detector is used, set to the Amax of torulene
(around 485 nm).

Quantification: A standard curve is generated using a purified torulene standard of known
concentration. The concentration of torulene in the sample is determined by comparing its
peak area to the standard curve.

Signaling Pathways and Biological Activity

Torulene has demonstrated significant biological activities, primarily as an antioxidant and an

anti-cancer agent. Its mechanism of action involves the modulation of key cellular signaling

pathways.
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Antioxidant Activity and Regulation of Apoptosis

Torulene exerts a protective effect against oxidative stress. In human prostate stromal cells, it
has been shown to mitigate hydrogen peroxide-induced damage by inhibiting the
overproduction of reactive oxygen species (ROS) and malondialdehyde (MDA). This protective
mechanism is linked to the regulation of the intrinsic apoptosis pathway. Torulene upregulates
the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the
pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio prevents the release of
cytochrome c¢ from the mitochondria, thereby inhibiting caspase activation and apoptosis.

Caption: Torulene's role in the Bcl-2/Bax mediated apoptosis pathway.

Anti-Cancer Activity

Prostate Cancer: Torulene has been shown to suppress the growth of human prostate cancer
cells. Its mechanism of action involves the downregulation of the Androgen Receptor (AR)
expression. The AR is a key driver of prostate cancer progression. By reducing AR levels,
torulene can inhibit androgen-dependent signaling, leading to decreased cell proliferation and
induction of apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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